molecular formula C7H8N2O3 B1467894 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione CAS No. 1478126-83-8

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B1467894
CAS No.: 1478126-83-8
M. Wt: 168.15 g/mol
InChI Key: RTOCALLBHPIPEX-UHFFFAOYSA-N
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Description

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrano-pyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It features a fused ring system comprising a pyran ring and a pyrimidine ring, which contributes to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The inhibition of CDK2 by this compound leads to cell cycle arrest, which is beneficial in cancer treatment as it prevents the proliferation of cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, thereby reducing tumor growth . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G1 phase . Furthermore, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. The compound also affects metabolic flux by altering the levels of key metabolites involved in cell proliferation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues, which enhances its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione can be achieved through various methods. One common approach involves a one-pot multicomponent reaction. This method typically includes the reaction of barbituric acid, aldehydes, and malononitrile under solvent-free conditions using ball-milling techniques . This environmentally friendly method offers high yields and simplifies the workup process.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts such as decorated multi-walled carbon nanotubes bearing cobalt, nickel, and copper metals in water has also been explored to improve the reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Uniqueness: 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOCALLBHPIPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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